molecular formula C18H19NO2S B1419108 5-Hydroxyduloxetine CAS No. 741693-77-6

5-Hydroxyduloxetine

カタログ番号: B1419108
CAS番号: 741693-77-6
分子量: 313.4 g/mol
InChIキー: MBVKPOXXMWDHKB-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 5-Hydroxyduloxetine involves the hydroxylation of duloxetine. This can be achieved through various chemical reactions, including:

科学的研究の応用

Pharmacokinetics and Metabolism Studies

5-Hydroxyduloxetine serves as a reference compound in studies investigating the metabolism of duloxetine. Understanding its pharmacokinetic profile helps researchers elucidate how duloxetine is processed in the body, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This knowledge is crucial for optimizing dosing regimens and minimizing side effects.

Therapeutic Efficacy in Pain Management

Numerous studies have demonstrated that duloxetine and its metabolite can effectively manage chronic pain conditions, such as fibromyalgia and diabetic neuropathy. For instance, a systematic review indicated that duloxetine significantly reduces pain severity compared to placebo, with improvements noted in various quality-of-life measures . The role of this compound in these outcomes suggests it may contribute to the analgesic effects observed with duloxetine treatment.

Psychiatric Disorder Treatment

Research has shown that duloxetine is effective for major depressive disorder (MDD) and generalized anxiety disorder (GAD). The efficacy of duloxetine has been documented across diverse populations, including various ethnic groups, indicating its broad applicability . The involvement of this compound in these therapeutic pathways warrants further exploration to understand its specific contributions.

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical industries, this compound is utilized as a quality control marker during the production of duloxetine formulations. Its presence can indicate proper metabolic conversion during drug synthesis, ensuring consistency and safety in therapeutic products.

Data Tables

The following table summarizes key findings related to the efficacy of duloxetine (and by extension, its metabolite) in treating pain:

Study ReferenceConditionDuloxetine DosagePrimary OutcomeResults
Arnold et al., 2010Fibromyalgia60 mg/dayBPI Average Pain SeveritySignificant reduction vs. placebo (p < 0.001)
Detke et al., 2004MDD with anxious symptoms80-120 mg/dayHAMD Anxiety/Somatization SubscaleSignificant improvement vs. placebo
Kornstein et al., 2006MDD60 mg/dayRemission RatesHigher rates than placebo across genders

Case Studies

  • Chronic Pain Management : A clinical trial involving patients with fibromyalgia demonstrated that those treated with duloxetine showed a significant decrease in pain levels over a 12-week period compared to those receiving a placebo. The study highlighted that both emotional and physical symptoms improved independently of each other, suggesting that this compound may play a role in this dual effect .
  • Depression-Associated Anxiety : Another study focused on patients suffering from MDD with concurrent anxiety symptoms found that duloxetine significantly alleviated both mood and anxiety disturbances. This underscores the potential role of metabolites like this compound in enhancing therapeutic outcomes for complex psychiatric presentations .

生物活性

5-Hydroxyduloxetine is a significant metabolite of the antidepressant duloxetine, which is primarily known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Mechanism of Action:
this compound exhibits pharmacological activity similar to duloxetine, particularly in its inhibition of serotonin (5-HT) and norepinephrine (NE) transporters. Research indicates that while duloxetine primarily inhibits the reuptake of 5-HT and NE, it shows minimal activity on dopamine transporters at therapeutic doses . The inhibition of these transporters leads to increased extracellular levels of these neurotransmitters, contributing to its antidepressant effects.

Metabolism:
Duloxetine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP1A2), resulting in several metabolites, including this compound. Notably, this compound has been identified as pharmacologically active, contributing to the overall therapeutic effects of duloxetine .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the reuptake of serotonin and norepinephrine. For instance, binding studies have confirmed that both duloxetine and its metabolites significantly inhibit the binding of 5-HT and NE to their respective transporters .

In Vivo Studies

In vivo experiments have shown that administration of duloxetine leads to increased concentrations of 5-HT and NE in various brain regions, including the frontal cortex and hippocampus. This effect is attributed to the inhibition of their reuptake by both duloxetine and its active metabolites like this compound .

Toxicological Considerations

Recent studies have raised concerns regarding the genotoxic potential of duloxetine and its metabolites. For example, a study evaluating the DNA damaging capacity of duloxetine indicated significant oxidative damage in mouse brain and liver cells following exposure to high doses . This raises questions about the safety profile of prolonged use or high-dose administration of duloxetine and its metabolites.

Case Studies and Clinical Implications

Clinical implications of this compound are evident in its role in treating conditions such as major depressive disorder (MDD) and anxiety disorders. A review highlighted that duloxetine, through its active metabolites, has shown efficacy in managing diabetic peripheral neuropathic pain as well as stress urinary incontinence .

Table: Summary of Key Findings on this compound

Study TypeFindingsReference
In VitroInhibits 5-HT and NE transporters significantly.
In VivoIncreases extracellular levels of 5-HT and NE in various brain regions.
ToxicologyInduces DNA damage in mouse brain and liver cells at high doses.
Clinical EfficacyEffective in treating MDD, anxiety disorders, and diabetic neuropathic pain.

特性

IUPAC Name

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-9-4-12-22-18)21-16-8-3-5-13-14(16)6-2-7-15(13)20/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVKPOXXMWDHKB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225134
Record name 5-Hydroxyduloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-77-6
Record name 5-Hydroxyduloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyduloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYDULOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CAA38X5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyduloxetine
Reactant of Route 2
5-Hydroxyduloxetine
Reactant of Route 3
5-Hydroxyduloxetine
Reactant of Route 4
5-Hydroxyduloxetine
Reactant of Route 5
5-Hydroxyduloxetine
Reactant of Route 6
5-Hydroxyduloxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。